molecular formula C13H14BrClN2O2 B14848742 Tert-butyl 3-(bromomethyl)-6-chloro-1H-indazole-1-carboxylate CAS No. 944904-84-1

Tert-butyl 3-(bromomethyl)-6-chloro-1H-indazole-1-carboxylate

Cat. No.: B14848742
CAS No.: 944904-84-1
M. Wt: 345.62 g/mol
InChI Key: ZBPRCAQFBNZRHC-UHFFFAOYSA-N
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Description

Tert-butyl 3-(bromomethyl)-6-chloro-1H-indazole-1-carboxylate: is a synthetic organic compound that features a tert-butyl ester group, a bromomethyl group, and a chloro-substituted indazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 3-(bromomethyl)-6-chloro-1H-indazole-1-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor, followed by esterification. The reaction conditions often involve the use of solvents like chloroform and reagents such as sodium tripolyphosphate as an acid-binding agent .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of robust catalysts and optimized reaction conditions is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromomethyl group.

    Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution: Formation of azido or cyano derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the development of novel catalysts and ligands.

Biology:

  • Investigated for its potential as a biochemical probe to study enzyme mechanisms.
  • Used in the synthesis of bioactive molecules for drug discovery.

Medicine:

  • Explored for its potential as a pharmacophore in the design of new therapeutic agents.
  • Studied for its anti-inflammatory and anticancer properties.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.
  • Applied in the development of new polymers and coatings.

Mechanism of Action

The mechanism by which Tert-butyl 3-(bromomethyl)-6-chloro-1H-indazole-1-carboxylate exerts its effects often involves the interaction of its functional groups with specific molecular targets. The bromomethyl group can act as an alkylating agent, modifying nucleophilic sites on proteins or nucleic acids. The chloro-substituted indazole ring may interact with enzyme active sites or receptor binding pockets, influencing biological pathways .

Comparison with Similar Compounds

    Tert-butyl bromoacetate: Shares the tert-butyl ester and bromomethyl functionalities but lacks the indazole ring.

    6-Chloroindazole: Contains the chloro-substituted indazole ring but lacks the ester and bromomethyl groups.

Uniqueness: Tert-butyl 3-(bromomethyl)-6-chloro-1H-indazole-1-carboxylate is unique due to the combination of its functional groups, which confer distinct reactivity and potential for diverse applications. The presence of both the bromomethyl and chloro-indazole moieties allows for versatile chemical transformations and biological interactions .

Properties

CAS No.

944904-84-1

Molecular Formula

C13H14BrClN2O2

Molecular Weight

345.62 g/mol

IUPAC Name

tert-butyl 3-(bromomethyl)-6-chloroindazole-1-carboxylate

InChI

InChI=1S/C13H14BrClN2O2/c1-13(2,3)19-12(18)17-11-6-8(15)4-5-9(11)10(7-14)16-17/h4-6H,7H2,1-3H3

InChI Key

ZBPRCAQFBNZRHC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)Cl)C(=N1)CBr

Origin of Product

United States

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